2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide
Description
International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Validation
The systematic nomenclature of 2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The nomenclature system employed reflects the hierarchical naming approach that prioritizes the identification of the principal functional group while systematically describing the structural framework and substituent positions. The compound name begins with the identification of the acetamide functional group as the principal component, followed by detailed specification of the substituent groups attached to both the nitrogen atom and the alpha carbon position of the acetyl moiety.
The hexahydrocycloocta[b]pyridine core structure represents a bicyclic system where a partially saturated eight-membered ring is fused to a pyridine ring at the b-position. This nomenclature convention aligns with International Union of Pure and Applied Chemistry recommendations for describing fused ring systems, where the base heterocycle is identified first, followed by specification of the fusion pattern and degree of saturation. The systematic approach ensures unambiguous identification of the molecular framework while accommodating the complex substituent pattern that characterizes this particular compound.
The molecular formula validation process relies on systematic accounting of all atomic constituents within the molecular structure. Based on the structural complexity indicated by the nomenclature, the compound contains carbon, hydrogen, nitrogen, oxygen, sulfur, and fluorine atoms arranged in a specific three-dimensional configuration. The presence of multiple functional groups, including cyano, trifluoromethyl, sulfanyl, and dimethylamino substituents, contributes to the overall molecular complexity and influences both the chemical properties and potential biological activities of the compound.
| Molecular Component | Structural Contribution | Nomenclature Impact |
|---|---|---|
| Hexahydrocycloocta[b]pyridine | Bicyclic core framework | Primary structural identifier |
| Cyano group | Electron-withdrawing substituent | Position-specific designation |
| Trifluoromethyl group | Highly electronegative substituent | Positional and stereochemical specification |
| Sulfanyl linkage | Heteroatom bridge | Connectivity descriptor |
| Dimethylamino phenyl | Terminal aromatic system | Secondary structural identifier |
| Acetamide functionality | Principal functional group | Primary nomenclature determinant |
Structural Descriptors: Simplified Molecular Input Line Entry System Notation and International Chemical Identifier Key Authentication
The Simplified Molecular Input Line Entry System notation serves as a critical linear representation method for complex molecular structures, providing a standardized approach to encode three-dimensional chemical information in a text-based format. For the target compound, the Simplified Molecular Input Line Entry System string must accurately capture the connectivity pattern, stereochemical information, and functional group arrangements within a single line notation. The system employs specific symbols and conventions to represent atoms, bonds, branching patterns, and ring closures, ensuring that the complete molecular structure can be reconstructed from the linear representation.
The Simplified Molecular Input Line Entry System notation for this compound begins with the identification of the core heterocyclic framework, followed by systematic description of the substituent groups and their connectivity patterns. The notation must account for the complex ring fusion pattern of the hexahydrocycloocta[b]pyridine system while accurately representing the positions and orientations of the cyano, trifluoromethyl, sulfanyl, and dimethylamino substituents. The linear encoding process requires careful attention to branching patterns and ring closure specifications to ensure complete structural fidelity in the resulting notation.
The International Chemical Identifier Key represents a fixed-length hash code derived from the full International Chemical Identifier string, providing a unique molecular fingerprint that facilitates database searching and structural comparison. The International Chemical Identifier Key authentication process involves verification of the structural consistency between the original molecular representation and the computed identifier, ensuring that no information loss occurs during the encoding process. This authentication step is particularly critical for complex molecules like the target compound, where multiple stereochemical centers and functional groups increase the likelihood of encoding errors.
The relationship between Simplified Molecular Input Line Entry System notation and International Chemical Identifier Key authentication reflects the complementary nature of different molecular descriptor systems. While the Simplified Molecular Input Line Entry System provides human-readable structural information, the International Chemical Identifier Key offers computational advantages for database management and molecular comparison algorithms. The validation process requires cross-verification between these descriptor types to ensure structural accuracy and database integrity.
| Descriptor Type | Information Content | Primary Application |
|---|---|---|
| Canonical Simplified Molecular Input Line Entry System | Connectivity without stereochemistry | Database searching and storage |
| Isomeric Simplified Molecular Input Line Entry System | Complete structural information | Precise molecular identification |
| Standard International Chemical Identifier | Full molecular description | Cross-database compatibility |
| International Chemical Identifier Key | Molecular hash code | Rapid structural comparison |
Comparative Analysis of Depository-Supplied Synonyms Across Chemical Databases
The comparative analysis of depository-supplied synonyms across major chemical databases reveals significant variations in nomenclature practices and structural representation standards. Different databases employ distinct approaches to chemical naming conventions, resulting in multiple valid synonyms for the same molecular entity. The Public Chemical Database, maintained by the National Center for Biotechnology Information, serves as a primary repository for small molecule information and provides standardized naming conventions that facilitate cross-database compatibility.
The Chemical Entities of Biological Interest database, developed by the European Bioinformatics Institute, focuses on biologically relevant small molecules and employs a sophisticated ontological classification system for molecular entities. This database emphasizes the biological context of chemical compounds while maintaining rigorous standards for chemical nomenclature and structural representation. The comparison between Public Chemical Database and Chemical Entities of Biological Interest naming conventions often reveals subtle differences in systematic nomenclature application, particularly for complex heterocyclic compounds with multiple functional groups.
The Chemical European Molecular Biology Laboratory database represents another major repository that integrates chemical structure information with biological activity data, providing a comprehensive platform for medicinal chemistry research. The database contains extensive bioactivity information derived from peer-reviewed literature and deposited datasets, offering multiple perspectives on chemical nomenclature and structural identification. The systematic comparison of synonyms across these databases enables identification of nomenclature inconsistencies and facilitates standardization efforts within the chemical information community.
The analysis of depository-supplied synonyms also extends to commercial chemical suppliers and specialized databases that serve specific research communities. These sources often provide alternative naming conventions that reflect practical usage patterns within different scientific disciplines. The integration of information from multiple databases requires careful attention to nomenclature variations and structural representation differences, particularly for complex molecules that may be described using different systematic approaches depending on the intended application context.
| Database Source | Nomenclature Approach | Structural Emphasis | Synonym Variation |
|---|---|---|---|
| Public Chemical Database | Standardized systematic naming | Complete molecular representation | Minimal variation |
| Chemical Entities of Biological Interest | Ontological classification | Biological relevance focus | Moderate variation |
| Chemical European Molecular Biology Laboratory | Activity-oriented naming | Medicinal chemistry context | Significant variation |
| Commercial Suppliers | Trade-specific conventions | Practical usage patterns | High variation |
Properties
IUPAC Name |
2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N4OS/c1-30(2)16-11-9-15(10-12-16)28-20(31)14-32-22-18(13-27)21(23(24,25)26)17-7-5-3-4-6-8-19(17)29-22/h9-12H,3-8,14H2,1-2H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWIEYMLVUARBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(CCCCCC3)C(=C2C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C21H19F3N3OS
- Molecular Weight : 437.4537 g/mol
- CAS Number : 626228-71-5
- SMILES Notation : CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(CCCCCC3)C(=C2C#N)C(F)(F)F
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized to function as an inhibitor of certain enzymes involved in disease pathways, particularly those related to neurodegenerative disorders.
Enzyme Inhibition
Research indicates that compounds similar to this one may inhibit β-secretase (BACE1), an enzyme implicated in the cleavage of amyloid precursor proteins. This inhibition is crucial in the context of Alzheimer's disease, as it can potentially reduce the formation of amyloid plaques associated with neurodegeneration .
Anticancer Properties
Preliminary studies suggest that this compound exhibits anticancer activity. In vitro assays have demonstrated that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways .
Neuroprotective Effects
The compound's neuroprotective properties have been evaluated through various models of neurodegeneration. It has shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, likely through the modulation of reactive oxygen species (ROS) and inflammatory cytokines .
Case Studies and Experimental Data
-
In Vitro Studies :
- A study involving human neuroblastoma cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability at concentrations above 10 µM.
- The compound was also found to upregulate neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which are critical for neuronal survival and growth.
- Animal Models :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Triazole-containing analogs () exhibit higher metabolic stability due to the robust 1,2,4-triazole ring .
Substituent Effects: Trifluoromethyl (CF₃): Present in the target compound and analogs, CF₃ improves lipophilicity (logP) and resistance to oxidative metabolism . Cyano (CN): The dual CN groups in enhance dipole interactions, whereas the single CN in the target compound may balance polarity and steric bulk.
Biological Activity: Thieno-pyrimidine derivatives () are associated with TLR4 inhibitory activity, suggesting the target compound’s sulfanyl-acetamide motif could be repurposed for immunomodulation . Pyridinyl-triazole analogs () are often explored in kinase inhibition due to their ability to mimic ATP’s adenine moiety .
Research Implications and Limitations
- Data Gaps : Direct pharmacological data for the target compound are absent in the provided evidence. Comparative QSAR modeling (e.g., using ’s TLR4 study) is recommended to predict activity .

- Synthetic Challenges : The hexahydrocycloocta[b]pyridine core may pose synthetic hurdles compared to smaller heterocycles, requiring specialized ring-closing metathesis or cycloaddition techniques.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodology : The synthesis of structurally complex acetamide derivatives often involves multi-step reactions, including nucleophilic substitution (for sulfanyl group introduction) and amide coupling. For example, analogous pyridine-based compounds are synthesized via cyclization of cyanopyridine intermediates under reflux with thiourea derivatives, followed by coupling with arylacetamides using carbodiimide-based reagents . Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C), and catalytic systems (e.g., DMAP for amidation). Purity can be enhanced via recrystallization or column chromatography .
Q. How can the molecular structure and conformation of this compound be validated experimentally?
- Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. For example, crystal structures of related N-(chlorophenyl)acetamide derivatives revealed planar acetamide moieties and hydrogen-bonding networks stabilizing the sulfanyl-pyridine core . Complementary techniques include:
- NMR : - and -NMR to confirm substituent integration (e.g., trifluoromethyl, dimethylamino groups).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., expected [M+H] peak).
- Computational Modeling : DFT calculations (e.g., Gaussian) to compare optimized geometries with experimental data .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : Prioritize target-agnostic assays to identify potential bioactivity:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the compound’s sulfanyl group for potential active-site interactions.
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., GPR-17, implicated in neuroinflammation) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s activity?
- Methodology :
- Substituent Variation : Systematically modify the cycloocta[b]pyridine core (e.g., replace trifluoromethyl with other electron-withdrawing groups) or the dimethylamino phenyl group (e.g., explore para-substituted analogs).
- Biological Testing : Compare IC values across analogs in target-specific assays (e.g., TLR4 inhibition, as seen in QSAR studies of sulfonamide derivatives) .
- Computational SAR : Molecular docking (AutoDock Vina) to predict binding modes and guide synthetic priorities .
Q. What strategies can improve the compound’s solubility and bioavailability for in vivo studies?
- Methodology :
- Salt Formation : Pair the acetamide’s amine group with counterions (e.g., HCl salt).
- Prodrug Design : Introduce hydrolyzable groups (e.g., esterification of the sulfanyl moiety).
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to enhance aqueous dispersion .
Q. How should analytical methods be validated for quantifying this compound in biological matrices?
- Methodology :
- HPLC-UV/Vis : Develop a gradient elution method (C18 column, acetonitrile/water mobile phase) with retention time reproducibility (±2%).
- LC-MS/MS : Optimize MRM transitions for sensitive detection in plasma (LOQ < 10 ng/mL).
- Validation Parameters : Assess linearity (R > 0.99), intra-/inter-day precision (<15% RSD), and recovery (>80%) per ICH guidelines .
Q. How can contradictory data in biological assays be resolved?
- Methodology :
- Orthogonal Assays : Confirm enzyme inhibition results with SPR (surface plasmon resonance) to rule out fluorescence interference.
- Dose-Response Repetition : Test multiple concentrations in triplicate to identify outliers.
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., pyridine sulfonamides in TLR4 studies) to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

